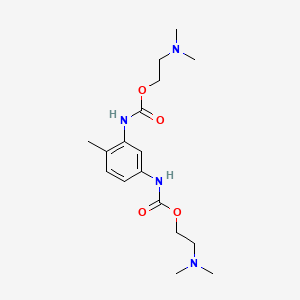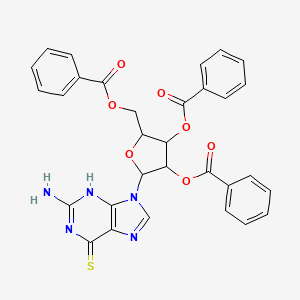
2',3',5'-Tribenzoylthioguanosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’,3’,5’-Tribenzoylthioguanosine is a chemical compound with the molecular formula C31H25N5O7S It is a derivative of thioguanosine, where the hydroxyl groups at the 2’, 3’, and 5’ positions of the ribose moiety are replaced by benzoyl groups
Preparation Methods
The synthesis of 2’,3’,5’-Tribenzoylthioguanosine typically involves the benzoylation of thioguanosine. The reaction is carried out by treating thioguanosine with benzoyl chloride in the presence of a base such as pyridine. The reaction conditions usually involve refluxing the mixture to ensure complete benzoylation. The product is then purified through recrystallization or chromatography to obtain pure 2’,3’,5’-Tribenzoylthioguanosine .
Chemical Reactions Analysis
2’,3’,5’-Tribenzoylthioguanosine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The benzoyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include benzoyl chloride, pyridine, hydrogen peroxide, potassium permanganate, and sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2’,3’,5’-Tribenzoylthioguanosine has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other nucleoside analogs and derivatives.
Biology: This compound is studied for its potential role in biochemical pathways and its interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in antiviral and anticancer treatments.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2’,3’,5’-Tribenzoylthioguanosine involves its interaction with specific molecular targets, such as enzymes and receptors. The benzoyl groups enhance its binding affinity and specificity towards these targets. The compound can inhibit or activate certain biochemical pathways, leading to its observed effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved .
Comparison with Similar Compounds
2’,3’,5’-Tribenzoylthioguanosine can be compared with other similar compounds, such as:
- 2’,3’,5’-Triacetylinosine
- 2’,3’-Isopropylidene-5’-trityladenosine
- 2’,3’,5’-Triacetyluridine
These compounds share similar structural features but differ in their functional groups and specific applications.
Properties
CAS No. |
88010-92-8 |
|---|---|
Molecular Formula |
C31H25N5O7S |
Molecular Weight |
611.6 g/mol |
IUPAC Name |
[5-(2-amino-6-sulfanylidene-3H-purin-9-yl)-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C31H25N5O7S/c32-31-34-25-22(26(44)35-31)33-17-36(25)27-24(43-30(39)20-14-8-3-9-15-20)23(42-29(38)19-12-6-2-7-13-19)21(41-27)16-40-28(37)18-10-4-1-5-11-18/h1-15,17,21,23-24,27H,16H2,(H3,32,34,35,44) |
InChI Key |
RSBGANDZBGTUFE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=NC4=C3NC(=NC4=S)N)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(E)-1,3-benzodioxol-5-ylmethylidene]-3-(4-morpholinyl)-1-propanamine](/img/structure/B11943302.png)
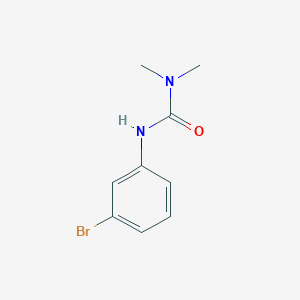



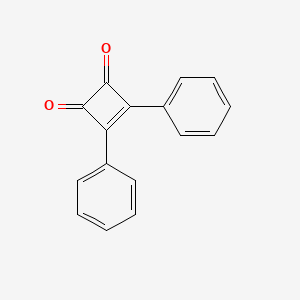

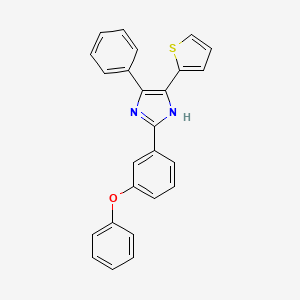

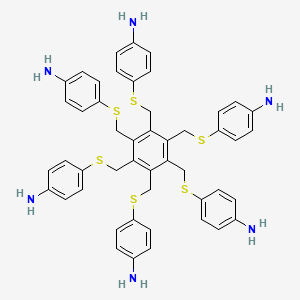
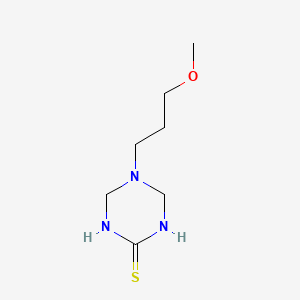

![[(2-Methylcyclohexen-1-yl)methylideneamino]urea](/img/structure/B11943385.png)
